molecular formula C27H30O7 B060999 4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside CAS No. 159922-50-6

4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside

Cat. No.: B060999
CAS No.: 159922-50-6
M. Wt: 466.5 g/mol
InChI Key: ZNONEMGWLHXQDN-LXSUACKSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 2,6-di-O-benzyl-b-D-galactopyranoside typically involves the protection of the hydroxyl groups of galactopyranoside followed by selective benzylation and methoxylation . The general synthetic route includes:

    Protection: The hydroxyl groups of galactopyranoside are protected using a suitable protecting group such as acetyl or benzyl groups.

    Benzylation: The protected galactopyranoside is then subjected to benzylation at positions 2 and 6 using benzyl chloride in the presence of a base like sodium hydride or potassium carbonate.

    Methoxylation: The phenyl group at position 4 is methoxylated using methoxybenzene in the presence of a catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production methods for 4-Methoxyphenyl 2,6-di-O-benzyl-b-D-galactopyranoside are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 2,6-di-O-benzyl-b-D-galactopyranoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group.

    Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Scientific Research Applications

4-Methoxyphenyl 2,6-di-O-benzyl-b-D-galactopyranoside has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 2,6-di-O-benzyl-b-D-galactopyranoside involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The methoxy and benzyl groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxyphenyl 2,6-di-O-benzyl-b-D-galactopyranoside is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at position 4 and benzyl groups at positions 2 and 6 make it a valuable compound for various applications .

Properties

IUPAC Name

(2R,3R,4S,5R,6S)-6-(4-methoxyphenoxy)-5-phenylmethoxy-2-(phenylmethoxymethyl)oxane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O7/c1-30-21-12-14-22(15-13-21)33-27-26(32-17-20-10-6-3-7-11-20)25(29)24(28)23(34-27)18-31-16-19-8-4-2-5-9-19/h2-15,23-29H,16-18H2,1H3/t23-,24+,25+,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNONEMGWLHXQDN-LXSUACKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)O)O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COCC3=CC=CC=C3)O)O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447889
Record name 4-Methoxyphenyl 2,6-di-O-benzyl-b-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159922-50-6
Record name 4-Methoxyphenyl 2,6-di-O-benzyl-b-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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